Sunitinib N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVCKYIYMUMFC-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356068-99-0 | |
| Record name | Sunitinib N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUNITINIB N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
In Vitro Metabolic Preparation
In a controlled laboratory setting, sunitinib is incubated with human liver microsomes (0.1 mg protein/mL) in the presence of an NADPH-regenerating system and glutathione (5 mM) at 37°C for 10 minutes. This process yields this compound (M2) alongside other metabolites such as N-desethylsunitinib (M1) and defluorosunitinib (M3). The reaction efficiency correlates with CYP3A and CYP1A activity levels, which vary among individuals due to genetic polymorphisms.
Key Reaction Conditions:
| Parameter | Value/Description |
|---|---|
| Enzyme Source | Human liver microsomes or recombinant CYP3A4/1A2 |
| Cofactor | NADPH-regenerating system |
| Temperature | 37°C |
| Incubation Time | 10 minutes |
| Glutathione | 5 mM (to trap reactive intermediates) |
Role of CYP3A5 Genetic Variability
Individuals expressing the CYP3A5 gene (e.g., CYP3A5 rs776746 allele) exhibit higher CYP3A5 enzyme activity, which enhances this compound formation. This genetic variability impacts metabolite ratios, with CYP3A5 expressers showing a 1.5–2.0-fold increase in N-oxide production compared to non-expressers.
Chemical Synthesis Pathways
While enzymatic oxidation dominates in biological systems, chemical methods for N-oxide synthesis are less documented in the literature. However, analogies to related compounds suggest potential routes using oxidizing agents.
Challenges in Chemical Synthesis:
-
Regioselectivity : Selective oxidation of the tertiary amine in sunitinib’s diethylaminoethyl group without affecting other functional groups (e.g., the fluorinated indole).
-
Stability : The N-oxide metabolite may degrade under harsh reaction conditions, necessitating mild oxidants.
Industrial-Scale Considerations
Biocatalytic Production
Industrial preparation of this compound may leverage immobilized CYP3A4/1A2 enzymes or engineered microbial systems (e.g., E. coli expressing human P450s). This approach offers scalability and avoids toxic reagents, aligning with green chemistry principles.
Advantages Over Chemical Methods:
-
Higher specificity for the N-oxide position.
-
Reduced byproduct formation compared to chemical oxidation.
Patent Landscape
Although existing patents focus on sunitinib malate synthesis (e.g., WO2012059941A1), none explicitly describe N-oxide preparation. However, the use of organic bases like pyrrolidine in condensation reactions hints at potential modifications to favor N-oxide formation under oxidative conditions.
Analytical Characterization
This compound is characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with distinct fragmentation patterns differentiating it from parent sunitinib.
Key Spectral Data:
-
Molecular Ion : m/z 399.2 [M+H]⁺ (this compound) vs. 399.1 [M+H]⁺ (sunitinib).
-
MS/MS Fragments : Loss of the N-oxide group (–16 Da) and subsequent cleavage of the diethylaminoethyl side chain.
Factors Influencing Preparation Efficiency
Enzyme Induction and Inhibition
Chemical Reactions Analysis
Types of Reactions: Sunitinib N-oxide primarily undergoes reduction and substitution reactions. It can be reduced back to sunitinib under specific conditions or can participate in substitution reactions where the N-oxide group is replaced by other functional groups .
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions
Major Products:
Reduction: Sunitinib
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Pharmacological Properties and Mechanism of Action
Sunitinib, through its active metabolite SNO, exhibits potent inhibition of several receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptors (VEGFRs)
- Platelet-Derived Growth Factor Receptors (PDGFRs)
- Stem Cell Factor Receptor (c-KIT)
- FMS-like Tyrosine Kinase 3 (FLT3)
These interactions are crucial for its antitumor and antiangiogenic activities, making it effective in inhibiting tumor growth and metastasis .
Analytical Methods for Quantification
Recent advancements have focused on developing reliable methods for quantifying Sunitinib N-oxide in biological samples. Notable techniques include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
- High-Performance Liquid Chromatography (HPLC)
These methods enable precise measurement of SNO levels in human serum and other biological fluids, essential for pharmacokinetic studies and therapeutic monitoring .
Cancer Treatment
This compound plays a role in the pharmacological effects of sunitinib, contributing to its efficacy in treating advanced renal cell carcinoma and gastrointestinal stromal tumors. Clinical trials have demonstrated that patients receiving sunitinib exhibit improved progression-free survival compared to traditional therapies .
Biomarker Potential
Emerging research suggests that the levels of this compound may serve as a biomarker for treatment efficacy. For instance, hypertension induced by sunitinib treatment has been correlated with improved clinical outcomes, indicating that monitoring SNO levels could provide insights into therapeutic responses .
Quantitative Analysis in Clinical Settings
A study developed a quantitative method for measuring this compound using supported liquid extraction techniques combined with LC-MS/MS. This method demonstrated high sensitivity and specificity, allowing for effective monitoring of SNO levels in patients undergoing sunitinib therapy .
Photodegradation Studies
Research has explored the photodegradation of sunitinib into this compound under various environmental conditions. Understanding this process is crucial for ensuring drug stability and efficacy during storage and administration .
Summary of Findings
The applications of this compound extend beyond its role as a metabolite of sunitinib; it is integral to understanding the drug's pharmacodynamics, therapeutic monitoring, and potential as a biomarker for treatment efficacy. The following table summarizes key findings related to SNO's applications:
| Application Area | Description |
|---|---|
| Pharmacological Properties | Inhibits multiple RTKs critical for tumor growth and angiogenesis |
| Analytical Techniques | LC-MS/MS and HPLC methods developed for quantifying SNO in biological samples |
| Clinical Relevance | Associated with improved outcomes in cancer therapy; potential biomarker for treatment efficacy |
| Stability Studies | Investigated photodegradation pathways affecting drug formulation and delivery |
Mechanism of Action
Sunitinib N-oxide exerts its effects by inhibiting multiple receptor tyrosine kinases, similar to sunitinib. These include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT receptors. The inhibition of these receptors disrupts cellular signaling pathways involved in tumor growth and angiogenesis .
Comparison with Similar Compounds
N-Desethyl Sunitinib (SU12662)
Key Findings :
Sorafenib N-Oxide
Key Findings :
AST-003 (Sunitinib Prodrug)
Key Findings :
SU 11652 (Structural Analog)
Key Findings :
- SU 11652 shares sunitinib’s kinase targets but lacks clinical approval, highlighting the importance of metabolic stability in drug design .
Analytical and Methodological Considerations
- LC-MS/MS Necessity : this compound co-elutes with sunitinib in LC-UV, necessitating mass spectrometry for differentiation .
- Quantification Limits : this compound’s blood concentration (~1/20th of sunitinib) demands sensitive methods (LLOQ = 0.5 ng/mL) .
- Photodegradation : Both this compound and N-desethyl sunitinib form under light exposure, complicating pharmacokinetic analyses .
Biological Activity
Sunitinib N-oxide, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor sunitinib, has garnered attention for its biological activities, particularly in cancer therapy and neuroprotection. This article discusses the compound's biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Overview of this compound
Sunitinib is primarily used in the treatment of advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GISTs). Its efficacy is attributed to its ability to inhibit multiple receptor tyrosine kinases (RTKs), which play critical roles in tumor growth, progression, and angiogenesis. This compound is formed through metabolic processes and may exhibit distinct biological properties compared to its parent compound.
Inhibition of Nitric Oxide Synthase
Research indicates that this compound may exert neuroprotective effects by inhibiting nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). A study demonstrated that sunitinib effectively reduced low-potassium-induced neuronal apoptosis in cerebellar granule neurons (CGNs) and MPP+-induced neuronal death in SH-SY5Y cells. The compound was shown to decrease nitric oxide levels, NOS activity, and nNOS expression, suggesting a mechanism where this compound mitigates neurotoxicity via NO modulation .
Vascular Effects and Hypertension
Sunitinib treatment is often associated with hypertension due to its inhibition of vascular endothelial growth factor (VEGF) signaling, leading to decreased production of nitric oxide in vascular endothelial cells. This hypertensive response has been correlated with improved clinical outcomes in patients with solid tumors . The relationship between sunitinib-induced hypertension and its therapeutic efficacy highlights the potential role of this compound in modulating vascular responses during treatment.
Efficacy in Cancer Treatment
This compound's role as an active metabolite has been investigated in various clinical settings. A review highlighted that first-line therapy with sunitinib resulted in a median progression-free survival (PFS) of 6.0 months and overall survival (OS) of 24.7 months in patients with metastatic RCC . The response rates varied, with a complete response observed in 1.8% of patients and partial responses in 30.9%. These findings underscore the importance of understanding the pharmacokinetics and biological activity of this compound for optimizing therapeutic strategies.
Case Studies
Several case studies have documented the adverse effects associated with sunitinib treatment, including hypertension and other side effects such as hand-foot syndrome and hypothyroidism. In one cohort study, the incidence of all-grade hypertension was reported at 30%, with grade 3-4 hypertension at 12% . Interestingly, the development of hypertension during treatment was associated with improved outcomes, suggesting that monitoring blood pressure could serve as a biomarker for therapeutic efficacy.
Data Table: Summary of Findings on this compound
Q & A
Q. What are the validated analytical techniques for confirming the structural identity and purity of Sunitinib N-oxide in synthesized batches?
Methodological Answer:
- Chromatographic separation : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to resolve this compound from parent compounds and impurities like N-desethylsunitinib .
- Mass spectrometry : Confirm molecular identity via LC-MS/MS, comparing observed molecular ions (e.g., m/z 414.473 for this compound) with theoretical values .
- Nuclear magnetic resonance (NMR) : Assign peaks in ¹H/¹³C NMR spectra to distinguish oxidation sites (e.g., N-oxide moiety at δ ~3.5 ppm in ¹H NMR) .
- Purity validation : Quantify impurities using calibrated reference standards, ensuring ≤0.15% for major analogs (e.g., formula 2–5 impurities) as per ICH guidelines .
Q. How can researchers optimize synthetic protocols to minimize this compound impurities during Sunitinib production?
Methodological Answer:
- Oxidation control : Use selective oxidizing agents (e.g., meta-chloroperbenzoic acid) under inert atmospheres to limit over-oxidation byproducts .
- Purification steps : Employ recrystallization in ethanol/water mixtures or silica gel chromatography to isolate this compound from unreacted Sunitinib and desethyl analogs .
- Process monitoring : Implement in-line PAT (Process Analytical Technology) tools like FTIR to track reaction progress and impurity profiles in real time .
Advanced Research Questions
Q. What experimental models are suitable for studying this compound’s blood-brain barrier (BBB) penetration and interaction with efflux transporters?
Methodological Answer:
- In vitro BBB models : Use immortalized brain endothelial cell lines (e.g., hCMEC/D3) cultured in Transwell systems to measure permeability coefficients (Papp) and assess P-glycoprotein (P-gp) inhibition via co-administration of verapamil .
- Animal studies : Administer this compound with/without P-gp modulators (e.g., paracetamol) in rodent models, followed by LC-MS/MS quantification in cerebrospinal fluid .
- Mechanistic assays : Perform ATPase activity assays in P-gp membrane preparations to determine if this compound acts as a substrate or inhibitor .
Q. How can genome-wide CRISPR/Cas9 screens identify actionable targets to overcome Sunitinib resistance mediated by metabolic byproducts like this compound?
Methodological Answer:
- Library design : Use a pooled CRISPR knockout library targeting ~20,000 genes in Sunitinib-resistant renal cell carcinoma (RCC) cell lines .
- Resistance profiling : Treat cells with Sunitinib or its metabolites (e.g., this compound) and apply next-generation sequencing to identify enriched/depleted sgRNAs .
- Validation : Confirm hits via siRNA knockdown or small-molecule inhibitors (e.g., lonafarnib for HRAS) in xenograft models, assessing tumor growth inhibition synergies with Sunitinib .
Q. How should researchers reconcile contradictory clinical data on this compound’s role in tumor progression across different cancer subtypes?
Methodological Answer:
- Subgroup analysis : Stratify clinical trial data by molecular markers (e.g., MET status in RCC) to identify cohorts where this compound correlates with efficacy (HR=0.32 in MET-positive vs. 0.67 in MET-negative patients) .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma metabolite levels (via LC-MS/MS) with progression-free survival (PFS) to establish exposure-response relationships .
- Meta-analysis : Pool data from phase 3 trials (e.g., NCT00098657) and observational studies, adjusting for covariates like prior therapies and biomarker status .
Q. What methodologies are recommended to assess this compound’s contribution to off-target toxicity in non-cancerous tissues?
Methodological Answer:
- Tissue distribution studies : Use radiolabeled [¹⁴C]-Sunitinib N-oxide in rodents, followed by autoradiography and scintillation counting to quantify accumulation in organs (e.g., liver, kidneys) .
- Transcriptomic profiling : Apply RNA-seq to primary hepatocytes treated with this compound, identifying dysregulated pathways (e.g., oxidative stress, apoptosis) .
- Cardiotoxicity assays : Measure hERG channel inhibition in patch-clamp experiments and monitor troponin levels in preclinical serum samples .
Key Considerations for Experimental Design
- Reproducibility : Document synthesis and assay protocols in supplemental materials, including raw chromatograms, NMR spectra, and CRISPR screen datasets .
- Ethical reporting : Disclose all data exclusions, sample size justifications, and conflicts of interest in methods sections .
- Data contradictions : Address outliers via sensitivity analyses (e.g., bootstrapping PFS curves in clinical data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
